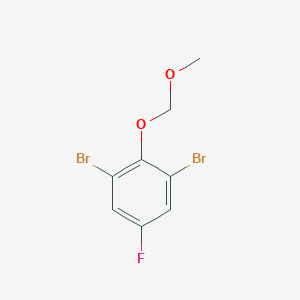

1,3-Dibromo-5-fluoro-2-(methoxymethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-fluoro-2-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2FO2/c1-12-4-13-8-6(9)2-5(11)3-7(8)10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBPULIHPKAZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1Br)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dibromo 5 Fluoro 2 Methoxymethoxy Benzene

Precursor Synthesis and Functionalization Pathways

The construction of 1,3-Dibromo-5-fluoro-2-(methoxymethoxy)benzene logically begins with a simpler, commercially available aromatic precursor that is subsequently functionalized. A common strategy involves starting with a substituted phenol (B47542), as the hydroxyl group is a powerful ortho-, para-director for subsequent electrophilic aromatic substitution reactions.

A plausible synthetic pathway commences with 4-fluorophenol (B42351). The synthesis proceeds through the following key transformations:

Dibromination: The 4-fluorophenol is subjected to electrophilic bromination to introduce two bromine atoms onto the aromatic ring. The strongly activating hydroxyl group directs the incoming electrophiles to the positions ortho to it, resulting in the formation of the key intermediate, 2,6-dibromo-4-fluorophenol (B1294950).

Protection of the Hydroxyl Group: The phenolic hydroxyl group of 2,6-dibromo-4-fluorophenol is then protected using a methoxymethyl (MOM) group. This step prevents the acidic proton of the phenol from interfering with subsequent reactions and enhances the solubility of the compound in organic solvents. This transformation yields the final target compound, this compound.

This strategic sequence ensures the correct placement of the bromo and fluoro substituents before the introduction of the acid-sensitive MOM protecting group.

Introduction and Manipulation of the Methoxymethoxy (MOM) Protecting Group in Aryl Alcohols

The methoxymethyl (MOM) ether is a frequently utilized protecting group for alcohols and phenols in organic synthesis due to its stability under a wide range of conditions and its relatively straightforward introduction and removal. acs.org

The selective protection of a phenolic hydroxyl group is a critical step in the synthesis of complex molecules. The goal is to mask the reactivity of the hydroxyl group to prevent it from participating in undesired side reactions. The MOM group is particularly effective for this purpose. The most common reagent for introducing the MOM group is chloromethyl methyl ether (MOM-Cl). The reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of MOM-Cl in an SN2 reaction.

Alternative, less carcinogenic reagents have been developed for methoxymethylation. acs.org These include methoxymethyl-2-pyridylsulfide and methoxymethyl acetate, which can be activated under mild conditions, often using Lewis acid catalysts like zinc chloride. acs.orgoocities.org

The formation of MOM ethers from phenols can be optimized by carefully selecting the base, solvent, and reaction temperature. Strong bases like sodium hydride (NaH) are effective for deprotonating phenols, ensuring complete formation of the reactive phenoxide. synarchive.com The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which facilitates the dissolution of the reagents and promotes the nucleophilic substitution. synarchive.com

The table below summarizes various conditions reported for the protection of phenolic hydroxyl groups as MOM ethers.

| Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| MeOCH₂Cl, NaH, n-Bu₄N⁺I⁻ | DMF | Not Specified | 24 - 72 h | 71 - 91% |

| MeOCH₂Cl, NaH | DMF | Not Specified | 2 h | 74 - 96% |

| i-Pr₂NEt, MeOCH₂Cl | CH₂Cl₂ | Not Specified | 3 - 8 h | 85 - 98% |

| Methoxymethyl Acetate, ZnCl₂ etherate | CH₂Cl₂ | Room Temp. | 16 h | 81% (for phenol) |

Data sourced from multiple studies on phenolic protection. oocities.orgsynarchive.com

Deprotection of MOM ethers is typically achieved under acidic conditions, for instance, using hydrochloric acid (HCl) in a protic solvent like methanol (B129727). synarchive.comnih.gov Heterogeneous catalysts such as silica-supported sodium hydrogen sulfate (B86663) have also been developed for efficient and selective deprotection under mild conditions. organic-chemistry.org

Regioselective Bromination and Fluorination Strategies

Achieving the desired substitution pattern on a benzene (B151609) ring is a central challenge in organic synthesis, governed by the directing effects of the substituents already present.

Electrophilic aromatic halogenation is a fundamental reaction for introducing halogen atoms to an aromatic system. wikipedia.org The regioselectivity of the reaction is dictated by the electronic properties of the substituents on the ring.

Activating Groups: Substituents like hydroxyl (-OH), alkoxy (-OR), and amino (-NH₂) groups are strong activators and ortho-, para-directors. They increase the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and reactive towards electrophiles. fiveable.memasterorganicchemistry.com

In the synthesis of 2,6-dibromo-4-fluorophenol from 4-fluorophenol, the hydroxyl group is the dominant directing group. As a powerful activator, it strongly directs the two incoming bromine atoms to the ortho positions, leading to the desired 2,6-dibromo substitution pattern. While the fluorine atom also directs ortho-para, its deactivating nature is overcome by the potent activating effect of the hydroxyl group. researchgate.netchemistryviews.org The reaction typically requires a brominating agent, such as molecular bromine (Br₂), and may be facilitated by a Lewis acid catalyst, although highly activated rings like phenols can often react without one. wikipedia.org

The synthesis of polysubstituted benzenes is often complicated by several factors that can affect yield and purity. fiveable.mersc.org

Regiocontrol: As more substituents are added to the ring, their combined directing effects can become complex, potentially leading to mixtures of isomers that are difficult to separate. fiveable.me The order of reactions is therefore critical. For instance, brominating the ring before introducing the hydroxyl group would lead to a different set of isomers.

Steric Hindrance: The presence of bulky substituents can physically block the approach of an electrophile to adjacent positions. fiveable.me In the case of 2,6-dibromo-4-fluorophenol, the bromine atoms are ortho to the hydroxyl group, and while bromine is not excessively large, steric hindrance can become a more significant factor in subsequent reactions.

Reactivity: The introduction of multiple deactivating groups (like halogens) can significantly reduce the nucleophilicity of the aromatic ring, making subsequent electrophilic substitution reactions much slower and requiring harsher conditions. youtube.comlibretexts.org Conversely, multiple activating groups can make the ring too reactive, leading to over-substitution or side reactions.

Purification: The formation of isomeric byproducts can present significant purification challenges, often requiring chromatographic separation techniques to isolate the desired product in high purity. fiveable.me

Careful consideration of these challenges is essential for designing a successful and efficient synthetic route to complex molecules like this compound.

Multistep Synthetic Route Design and Optimization

A plausible and efficient multistep synthesis for this compound has been designed based on established organic transformations. The proposed route commences with a commercially available starting material, 2-bromo-4-fluorophenol (B1268413), and involves two key steps: protection of the phenolic hydroxyl group and subsequent regioselective bromination.

Step 1: Protection of 2-bromo-4-fluorophenol

The initial step in the synthetic sequence is the protection of the hydroxyl group of 2-bromo-4-fluorophenol as a methoxymethyl (MOM) ether. This is a crucial step to prevent unwanted side reactions of the acidic phenolic proton in the subsequent bromination step. The reaction is typically carried out by treating 2-bromo-4-fluorophenol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758) (DCM). total-synthesis.comwikipedia.org

The reaction proceeds via nucleophilic substitution, where the phenoxide, formed in situ, attacks the electrophilic carbon of MOMCl. The choice of a hindered base like DIPEA is critical to prevent its competition with the phenoxide as a nucleophile.

Optimization of the Protection Step:

Several parameters can be optimized to enhance the efficiency of this protection step. These include:

Base: While DIPEA is commonly used, other non-nucleophilic bases such as triethylamine (B128534) or proton sponges can be explored. For a more robust and scalable process, an inorganic base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) could be an alternative. nih.gov

Solvent: Dichloromethane is a common solvent for this reaction, but greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be investigated.

Temperature: The reaction is typically performed at room temperature, but gentle heating or cooling might be necessary to control the reaction rate and minimize byproduct formation.

Step 2: Bromination of 1-bromo-5-fluoro-2-(methoxymethoxy)benzene

The second step involves the electrophilic bromination of the MOM-protected phenol to introduce a second bromine atom at the C3 position. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. The methoxymethoxy group is a strongly activating ortho-, para-director, while the fluorine and bromine atoms are deactivating ortho-, para-directors. The strong activating effect of the O-MOM group will predominantly direct the incoming electrophile to the vacant ortho position (C3).

A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS). nih.gov The reaction can be carried out in a protic solvent like methanol, often with a catalytic amount of a Brønsted acid such as p-toluenesulfonic acid (p-TsOH) to enhance the electrophilicity of the brominating agent. nih.gov

Optimization of the Bromination Step:

The yield and selectivity of the bromination step can be optimized by fine-tuning several reaction parameters:

Brominating Agent: Besides NBS, other brominating agents can be considered. These include elemental bromine (Br2), although it is more hazardous to handle, and other N-bromo reagents. The use of a combination of potassium bromide (KBr) and an oxidant like potassium bromate (B103136) (KBrO3) or a layered double hydroxide-supported bromate (ZnAl–BrO3−–LDHs) can offer a milder and more selective alternative. chemrxiv.orgnih.gov

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. While methanol is a good choice for NBS-mediated brominations, other solvents like acetic acid or acetonitrile could be explored. chemrxiv.orgchemrxiv.org The use of aqueous media has also been reported for certain bromination reactions, which would be a significant green improvement. hrpub.org

Catalyst: For less reactive substrates, a Lewis acid catalyst might be necessary to activate the brominating agent. However, for the highly activated substrate in this synthesis, a catalyst may not be required, or a mild Brønsted acid catalyst should suffice.

Temperature: The reaction is typically carried out at or below room temperature to control the reaction and prevent over-bromination.

A summary of the proposed synthetic route is presented in the table below:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2-Bromo-4-fluorophenol | MOMCl, DIPEA, DCM, room temperature | 1-Bromo-5-fluoro-2-(methoxymethoxy)benzene |

| 2 | 1-Bromo-5-fluoro-2-(methoxymethoxy)benzene | NBS, p-TsOH (cat.), Methanol, room temperature | This compound |

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The proposed synthesis of this compound can be made more sustainable by incorporating several green chemistry principles.

Atom Economy:

The atom economy of a reaction is a measure of the efficiency with which atoms from the starting materials are incorporated into the final product. The MOM protection step has a moderate atom economy, as the DIPEA is converted into its hydrochloride salt, which is a byproduct. To improve this, a catalytic amount of a base could be explored, or the base could be regenerated and recycled. The bromination with NBS also generates succinimide (B58015) as a byproduct, which lowers the atom economy. wordpress.com Using elemental bromine would have a higher atom economy, but its hazardous nature often makes NBS a preferred reagent from a safety perspective.

Use of Greener Solvents:

A significant area for greening the synthesis is the replacement of hazardous solvents. Dichloromethane, a commonly used solvent in the protection step, is a suspected carcinogen and an environmental pollutant. Greener alternatives that could be investigated include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even solvent-free conditions for the protection step. For the bromination step, methanol is a relatively green solvent. The exploration of water as a reaction medium for bromination, as reported in some studies, would be a major step towards a more sustainable process. hrpub.org

Use of Safer Reagents:

The use of NBS is generally considered a safer alternative to handling highly corrosive and volatile elemental bromine. wordpress.com Further improvements could involve exploring in situ generation of the brominating agent from less hazardous precursors, such as the oxidative bromination using potassium bromide with a green oxidant like hydrogen peroxide. acsgcipr.org

Energy Efficiency:

Both steps in the proposed synthesis are designed to be carried out at or near room temperature, which is energy efficient. Further optimization could focus on reducing reaction times through the use of more efficient catalysts or microwave irradiation, which can often accelerate reactions and reduce energy consumption.

Waste Reduction and Catalysis:

The use of catalytic amounts of p-TsOH in the bromination step is an example of applying catalysis to reduce waste. The byproducts from the reaction, such as diisopropylethylammonium chloride and succinimide, should be managed responsibly. Ideally, processes for the recovery and recycling of these byproducts should be developed. For instance, succinimide can be converted back to NBS.

The following table summarizes the potential green chemistry improvements for the synthesis:

| Green Chemistry Principle | Conventional Approach | Greener Alternative |

| Solvent | Dichloromethane | 2-Methyltetrahydrofuran, CPME, Methanol, Water hrpub.org |

| Reagents | Stoichiometric base (DIPEA), NBS | Catalytic base, KBr/H2O2 acsgcipr.org |

| Atom Economy | Moderate, due to byproducts | Use of catalytic reagents, recycling of byproducts |

| Energy | Room temperature reactions | Microwave-assisted synthesis to reduce reaction times |

| Waste | Generation of ammonium (B1175870) salts and succinimide | Development of recycling processes for byproducts |

By systematically applying these green chemistry principles, the synthesis of this compound can be made not only efficient and reliable but also environmentally responsible.

Chemical Reactivity and Transformations of 1,3 Dibromo 5 Fluoro 2 Methoxymethoxy Benzene

Reactions at the Bromine Centers

The two bromine atoms on the benzene (B151609) ring are expected to be susceptible to a variety of transformations common for aryl bromides. These reactions would typically allow for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. For 1,3-Dibromo-5-fluoro-2-(methoxymethoxy)benzene, these reactions would theoretically allow for the sequential or double substitution of the bromine atoms. However, no specific examples or optimized reaction conditions for Suzuki, Sonogashira, Negishi, or Heck couplings with this substrate have been reported. Data tables detailing catalysts, ligands, bases, solvents, and yields for such transformations are therefore unavailable.

Nucleophilic Aromatic Substitution (SNAr) with Bromine Displacement

While less common for aryl bromides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNAr) could potentially occur under specific conditions, particularly if activated by strongly electron-withdrawing groups. There is no published research detailing the displacement of the bromine atoms on this compound by nucleophiles.

Magnesiation and Lithiation for Organometallic Intermediates

The conversion of the aryl bromide functionalities into organomagnesium (Grignard) or organolithium reagents is a standard method for generating nucleophilic aromatic species. These intermediates could then be used in reactions with various electrophiles. However, the specific conditions and outcomes of magnesiation or lithiation of this compound, including potential issues with selectivity between the two bromine atoms or compatibility with the MOM protecting group, have not been documented.

Reductive Debromination Reactions

The selective or complete removal of the bromine atoms via reductive debromination would offer a pathway to less halogenated derivatives. Various reagents and catalytic systems can achieve this transformation. At present, there are no published reports on the reductive debromination of this compound.

Reactions at the Fluorine Center

The fluorine atom, being the most electronegative halogen, often exhibits unique reactivity in aromatic systems.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine

Nucleophilic aromatic substitution of fluorine is generally more favorable than that of other halogens, especially when the ring is activated by electron-withdrawing groups. The electronic environment of this compound could potentially allow for the displacement of the fluorine atom by various nucleophiles. Nevertheless, a search of the scientific literature yielded no specific examples of SNAr reactions at the fluorine center of this molecule.

Reactivity of the Aromatic Nucleus

The benzene ring of this compound is highly substituted with both activating and deactivating groups, which significantly influences its reactivity towards electrophilic aromatic substitution (EAS). The methoxymethoxy group is an activating, ortho, para-director due to the electron-donating resonance effect of the oxygen atom. Conversely, the bromine and fluorine atoms are deactivating, ortho, para-directors due to their electron-withdrawing inductive effects, which are stronger than their electron-donating resonance effects.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -F | Deactivating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

| -OMOM | Activating | Ortho, Para |

The heavily substituted nature of the benzene ring in this compound makes it relatively resistant to oxidative and reductive transformations under standard conditions.

Oxidative Transformations: Strong oxidizing agents would likely lead to the degradation of the molecule, potentially cleaving the MOM ether or leading to the oxidation of the benzene ring itself, resulting in ring opening. Selective oxidation of the aromatic nucleus without affecting the substituents is challenging.

Reductive Transformations: Catalytic hydrogenation could potentially lead to the removal of the bromine atoms (hydrodehalogenation). The C-Br bond is weaker than the C-F bond, making selective debromination feasible under controlled conditions, for instance, using palladium on carbon (Pd/C) as a catalyst with a hydrogen source. Birch reduction, which involves dissolving metal reduction, is unlikely to be selective due to the presence of multiple reducible functional groups.

Transformations of the Methoxymethoxy Protecting Group

The methoxymethoxy (MOM) group is a common protecting group for hydroxyl functionalities due to its stability under a range of conditions and its relatively straightforward removal.

The MOM ether can be selectively cleaved under acidic conditions to reveal the corresponding phenol (B47542). This deprotection is typically achieved using protic acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a suitable solvent like methanol (B129727) or a mixture of tetrahydrofuran (B95107) and water.

Lewis acids can also be employed for the deprotection of MOM ethers. Reagents like boron trichloride (B1173362) (BCl₃), trimethylsilyl (B98337) iodide (TMSI), or magnesium bromide (MgBr₂) can effectively remove the MOM group, often under milder conditions than protic acids, which can be advantageous for sensitive substrates.

Table 3: Reagents for the Deprotection of MOM Ethers

| Reagent | Conditions |

| HCl or H₂SO₄ | Protic solvent (e.g., MeOH, THF/H₂O) |

| Boron Trichloride (BCl₃) | Aprotic solvent (e.g., CH₂Cl₂) |

| Trimethylsilyl Iodide (TMSI) | Aprotic solvent (e.g., CH₂Cl₂, CH₃CN) |

| Magnesium Bromide (MgBr₂) | Aprotic solvent (e.g., CH₂Cl₂) |

While the primary transformation of the O-MOM ether is its removal to regenerate the hydroxyl group, it is theoretically possible to perform functional group interconversions. However, such transformations are not common for this protecting group. One potential, albeit synthetically challenging, transformation could involve the selective cleavage of the methyl C-O bond within the MOM group to yield a hydroxymethyl ether. This would require highly specific reagents that can differentiate between the two ether linkages.

In practice, the more synthetically useful approach is the deprotection to the phenol, followed by subsequent functionalization of the resulting hydroxyl group. This two-step sequence provides a more reliable and versatile route to a wider range of derivatives.

One-Pot and Cascade Reactions Involving this compound

Information regarding one-pot and cascade reactions specifically utilizing this compound as a starting material is not available in the reviewed scientific literature.

Derivatives and Analogues of 1,3 Dibromo 5 Fluoro 2 Methoxymethoxy Benzene

Synthesis of Structurally Related Polyhalogenated Aryl Ethers

The synthesis of structurally related polyhalogenated aryl ethers often begins with commercially available or readily prepared polyhalogenated phenols. The introduction of the methoxymethyl (MOM) ether protecting group is a common strategy to mask the reactive hydroxyl functionality, allowing for selective reactions at other positions on the aromatic ring. The MOM group can be introduced under basic conditions using chloromethyl methyl ether (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

A plausible synthetic route to analogues of 1,3-Dibromo-5-fluoro-2-(methoxymethoxy)benzene could start from a corresponding polyhalogenated phenol (B47542). For instance, the synthesis of a related compound, 5-bromo-2-chloro-4-fluoroanisole, has been reported, which could be adapted. This would involve the bromination of a suitable fluorinated and chlorinated phenol, followed by methylation. To obtain the MOM-protected analogue, the methylation step would be replaced by reaction with MOMCl.

For example, starting from 2,4-dibromo-6-fluorophenol, one could envision the following synthetic step to introduce the methoxymethoxy group:

| Starting Material | Reagent | Base | Solvent | Product |

| 2,4-Dibromo-6-fluorophenol | Chloromethyl methyl ether (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (B109758) (DCM) | This compound |

The synthesis of various polyhalogenated aryl ethers often involves electrophilic halogenation of a substituted phenol or anisole. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents on the aromatic ring.

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound and its analogues are governed by the interplay of the electronic and steric effects of the substituents.

Bromine Atoms: The two bromine atoms are good leaving groups in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Their presence allows for the sequential and selective introduction of different functional groups. Metal-halogen exchange reactions, typically with organolithium reagents, can also be employed to generate nucleophilic aryl species, which can then react with a variety of electrophiles. The relative reactivity of the two bromine atoms can be influenced by the steric hindrance and electronic environment created by the adjacent substituents.

Fluorine Atom: The fluorine atom is a poor leaving group in nucleophilic aromatic substitution but strongly influences the electronic properties of the benzene (B151609) ring through its high electronegativity. It is a weak deactivator for electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. In the context of the target molecule, the fluorine atom would influence the acidity of adjacent protons and the reactivity of the bromine atoms in metal-catalyzed reactions.

Methoxymethoxy (MOM) Ether Group: The MOM ether is an ortho,para-directing group and an activating group for electrophilic aromatic substitution due to the electron-donating nature of the oxygen atom. However, its primary role in this context is often as a protecting group for the phenolic hydroxyl. Its steric bulk can influence the regioselectivity of reactions at the adjacent bromine atom. The MOM group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions to reveal the free phenol.

The combination of these substituents leads to a complex reactivity profile. For instance, in metal-halogen exchange reactions, the regioselectivity of lithiation would be influenced by the directing effect of the MOM ether and the electronic withdrawing effect of the halogens.

Comparative Studies of Reactivity and Synthetic Applicability Among Analogues

The synthetic utility of this compound can be benchmarked against its analogues where the substituents are varied.

| Analogue | Key Substituent Difference | Expected Impact on Reactivity | Potential Synthetic Applications |

| 1,3-Dichloro-5-fluoro-2-(methoxymethoxy)benzene | Chlorine instead of Bromine | C-Cl bonds are generally less reactive in cross-coupling reactions than C-Br bonds, potentially allowing for selective reactions at other sites. | Building block where late-stage functionalization of the chlorine positions is desired under more forcing conditions. |

| 1,3-Dibromo-5-chloro-2-(methoxymethoxy)benzene | Chlorine instead of Fluorine | Chlorine is less electronegative than fluorine, which would slightly alter the electronic properties of the ring. The C-Cl bond is a potential site for nucleophilic aromatic substitution under certain conditions. | Precursor for compounds where selective functionalization of the bromine atoms is followed by reactions at the chlorine position. |

| 1,3-Dibromo-5-fluoro-2-methoxybenzene | Methoxy (B1213986) instead of Methoxymethoxy | The methoxy group is a more robust ether and not a protecting group. This analogue is suitable for reactions where deprotection of the ether is not required. | Synthesis of target molecules that retain the methoxy functionality. |

Comparative studies often focus on the chemoselectivity of cross-coupling reactions. For instance, in a molecule with both bromine and chlorine substituents, palladium-catalyzed reactions can often be tuned to selectively react at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity.

Exploration of Spiro- and Fused-Ring Systems Incorporating the Dibromofluorobenzene Moiety

The polyfunctional nature of this compound and its derivatives makes them attractive starting materials for the construction of more complex spiro- and fused-ring systems.

One potential strategy involves a sequence of reactions that first introduces functional groups at the bromine positions, followed by an intramolecular cyclization reaction. For example, a double Suzuki or Sonogashira coupling could introduce side chains with reactive functional groups. Subsequent deprotection of the MOM ether to reveal the phenol could then trigger a cyclization event.

An illustrative hypothetical pathway to a fused-ring system could involve:

Double Sonogashira Coupling: Reacting this compound with a terminal alkyne bearing a suitable functional group (e.g., a hydroxyl or amino group) to introduce two acetylenic side chains.

Deprotection: Removal of the MOM group under acidic conditions to generate a phenol.

Intramolecular Cyclization: An intramolecular reaction, such as an etherification or an annulation, between the phenolic hydroxyl and one or both of the side chains to form a fused heterocyclic ring system.

The synthesis of spirocyclic systems could be envisioned through a multi-step sequence where one of the bromine atoms is functionalized to create a tethered ring system, and the second bromine atom is used as a handle for a subsequent intramolecular reaction that closes the spirocycle. The steric and electronic properties of the substituents would play a critical role in directing the stereochemical outcome of such cyclizations.

Spectroscopic and Structural Characterization of 1,3 Dibromo 5 Fluoro 2 Methoxymethoxy Benzene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a molecule such as 1,3-dibromo-5-fluoro-2-(methoxymethoxy)benzene, a comprehensive NMR analysis involving ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional techniques, would be indispensable for confirming its constitution and connectivity.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the aromatic protons and the protons of the methoxymethyl (MOM) protecting group. The aromatic region would likely show two doublets, corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the deshielding effects of the bromine and oxygen substituents and the shielding effect of the fluorine atom. The MOM group would exhibit two distinct singlets: one for the methylene (-O-CH₂-O-) protons and another for the methyl (-O-CH₃) protons.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The aromatic region would display six distinct signals for the benzene ring carbons, with their chemical shifts significantly affected by the attached substituents. The carbon atom attached to the fluorine would show a characteristic large coupling constant (¹JC-F). The carbons bonded to bromine would be deshielded, while the carbon attached to the oxygen of the methoxymethoxy group would be even more so. The two carbons of the MOM group would also be readily identifiable in the aliphatic region of the spectrum.

Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.35 | d | ~2.5 | Ar-H |

| ~7.10 | d | ~2.5 | Ar-H |

| ~5.20 | s | - | -O-CH₂-O- |

| ~3.50 | s | - | -O-CH₃ |

Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, ¹JC-F ≈ 250 Hz) | C-F |

| ~150 | C-OMOM |

| ~125 (d, nJC-F) | Ar-C-H |

| ~120 (d, nJC-F) | Ar-C-H |

| ~115 | C-Br |

| ~110 | C-Br |

| ~95 | -O-CH₂-O- |

| ~56 | -O-CH₃ |

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring bearing electron-withdrawing bromine atoms and an electron-donating methoxymethoxy group. The multiplicity of the signal would be a triplet of triplets, arising from coupling to the two ortho and two meta protons, though in practice, it may appear as a more complex multiplet.

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the two aromatic protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal one-bond correlations between protons and their directly attached carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons and the carbons of the methoxymethyl group.

The methylene protons of the MOM group to the aromatic carbon C2.

The methyl protons of the MOM group to the methylene carbon of the MOM group.

The aromatic protons to their neighboring carbon atoms, further confirming the substitution pattern on the benzene ring.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would in turn confirm the elemental composition of this compound. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two bromine atoms, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 1:2:1.

The fragmentation pattern in the mass spectrum would provide further structural information. Key expected fragmentation pathways would include the loss of the methoxymethyl group, the loss of a methyl radical from the methoxymethyl group, and the sequential loss of bromine atoms.

Predicted HRMS Data and Fragmentation for this compound

| m/z (Predicted) | Ion Formula | Fragmentation Pathway |

| 313.8874 | [C₈H₇Br₂FO₂]⁺ | Molecular ion (M⁺) |

| 298.8641 | [C₇H₄Br₂FO₂]⁺ | Loss of •CH₃ |

| 268.8719 | [C₇H₅Br₂FO]⁺ | Loss of CH₂O from the M-CH₃ ion |

| 234.9558 | [C₈H₇BrFO₂]⁺ | Loss of •Br |

| 189.9613 | [C₇H₅BrFO]⁺ | Loss of •CH₂OCH₃ |

Infrared (IR) and Raman Spectroscopic Investigations for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl and methylene groups of the MOM ether. Strong absorptions corresponding to the C-O stretching of the ether linkages would also be prominent. The C-F and C-Br stretching vibrations would appear in the fingerprint region of the spectrum.

The Raman spectrum would also show signals for the aromatic ring vibrations and the various C-H and C-O bonds. The symmetric stretching vibrations of the benzene ring are often strong in the Raman spectrum.

Predicted IR and Raman Active Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected in IR | Expected in Raman |

| 3100-3000 | Aromatic C-H stretching | Medium | Strong |

| 2950-2850 | Aliphatic C-H stretching (CH₃ and CH₂) | Strong | Strong |

| 1600-1450 | Aromatic C=C stretching | Medium-Strong | Strong |

| 1250-1000 | C-O stretching (ether) | Strong | Medium |

| 1200-1100 | C-F stretching | Strong | Weak |

| 700-500 | C-Br stretching | Strong | Medium |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives

A comprehensive search of scientific literature and chemical databases has revealed no available research data on the Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) of chiral derivatives of this compound. Consequently, a detailed analysis, including research findings and data tables for this specific subsection, cannot be provided at this time.

VCD and ECD are powerful spectroscopic techniques used to determine the absolute configuration and conformation of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its vibrational modes. ECD, similarly, measures the differential absorption of left and right circularly polarized ultraviolet-visible light, which corresponds to electronic transitions.

For a meaningful analysis of chiral derivatives of this compound using these methods, the synthesis of enantiomerically pure samples would be a necessary first step. Subsequent experimental VCD and ECD spectra would need to be recorded. The interpretation of these spectra is typically complex and relies heavily on quantum chemical calculations. Theoretical VCD and ECD spectra for different possible stereoisomers would be calculated using methods like Density Functional Theory (DFT). By comparing the calculated spectra with the experimental ones, the absolute configuration of the synthesized chiral derivatives could be unambiguously assigned.

However, as of the current date, no such studies appear to have been published for any chiral derivative of this compound. Therefore, no data tables or detailed research findings can be presented.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For 1,3-Dibromo-5-fluoro-2-(methoxymethoxy)benzene, DFT calculations could provide a wealth of information regarding its stability, reactivity, and spectroscopic properties.

Electronic Structure: DFT calculations would typically begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive species.

Reactivity Predictions: The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can predict sites susceptible to electrophilic or nucleophilic attack. For this molecule, the electron-rich oxygen atoms of the methoxymethoxy group and the halogen-substituted aromatic ring would be areas of significant interest. Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from HOMO and LUMO energies to quantify the molecule's behavior in chemical reactions.

Table 1: Hypothetical DFT-Calculated Properties for this compound Note: This data is illustrative and based on general principles for similar halogenated aromatic compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | ~ -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.3 eV | Suggests moderate kinetic stability. |

| Dipole Moment | ~ 2.5 D | Indicates a polar molecule. |

Conformational Analysis of the Methoxymethoxy Group and Aromatic Ring Distortion

Methoxymethoxy Group Conformation: The C-O-C-O-C linkage of the MOM group has multiple rotatable bonds. Computational studies on similar aromatic ethers have shown that the orientation of the methoxy (B1213986) group relative to the aromatic ring can significantly affect the molecule's properties, including its NMR chemical shifts. researchgate.netresearchgate.net For this compound, a potential energy surface scan could be performed by systematically rotating the dihedral angles of the MOM group to identify the most stable conformers. It is generally expected that the most stable conformation will minimize steric hindrance between the MOM group and the adjacent bromine atom. colostate.edunih.gov

Aromatic Ring Distortion: The presence of bulky substituents (two bromine atoms, a fluorine atom, and a MOM group) on the benzene (B151609) ring can cause slight distortions from perfect planarity. High-level DFT calculations would be able to quantify these distortions, such as out-of-plane bending of the C-Br or C-F bonds, which could influence intermolecular interactions and crystal packing.

Investigation of Intermolecular Interactions and Crystal Packing

While no experimental crystal structure for this compound is publicly available, computational methods can predict its solid-state packing. This analysis is crucial for understanding physical properties like melting point and solubility.

Intermolecular Forces: The molecule's structure suggests several types of non-covalent interactions that would govern its crystal packing:

Halogen Bonding: The bromine and fluorine atoms are capable of forming halogen bonds, where the halogen acts as an electrophilic species interacting with a nucleophile (such as the oxygen atoms of a neighboring molecule).

π-π Stacking: The aromatic rings could stack on top of each other, stabilized by interactions between their π-electron systems.

C-H···O and C-H···Br/F Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the methoxymethoxy group and the oxygen or halogen atoms of adjacent molecules would also contribute to the stability of the crystal lattice. researchgate.netnih.govmdpi.com

Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts in a crystal structure, providing insight into the dominant forces holding the molecules together. scielo.br

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

This compound can serve as an intermediate in organic synthesis. chemimpex.com Computational chemistry is invaluable for studying the mechanisms of reactions it might undergo, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

By mapping the potential energy surface of a proposed reaction, chemists can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For example, in a hypothetical reaction involving the substitution of a bromine atom, DFT calculations could be used to compare different possible pathways, determine whether the reaction is concerted or stepwise, and identify any intermediate structures. This level of detail is often difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationships (QSAR) for Related Chemical Libraries

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. sciepub.com While a QSAR study requires a library of related compounds, we can outline how such a study would be designed with this compound as a lead compound.

Model Development: A QSAR study would involve synthesizing or computationally generating a series of analogues by modifying the substituents on the aromatic ring. For each analogue, a set of molecular descriptors would be calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. The biological activity of each compound would then be measured experimentally. Finally, a mathematical model would be built to relate the descriptors to the activity.

QSAR models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for a desired effect. nih.govnih.govmdpi.comoup.com

Table 2: Potential Molecular Descriptors for a QSAR Study Note: This table lists common descriptors used for halogenated aromatic compounds.

| Descriptor Class | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Governs electrostatic and covalent interactions. |

| Steric/Topological | Molecular weight, Molecular volume, Surface area, Shape indices | Relates to how a molecule fits into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences membrane permeability and transport. |

| Quantum Chemical | Chemical Hardness, Electronegativity | Provides insights into reactivity and stability. |

Synthetic Utility and Applications in Advanced Organic Synthesis

Potential Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The structure of 1,3-Dibromo-5-fluoro-2-(methoxymethoxy)benzene suggests its primary utility as a polyfunctional building block in organic synthesis. The two bromine atoms at positions 1 and 3 offer sites for sequential and selective functionalization through various cross-coupling reactions. The differential reactivity of the bromine atoms, potentially influenced by the electronic effects of the fluorine and MOM-protected hydroxyl group, could allow for regioselective transformations.

The methoxymethoxy (MOM) group serves as a common protecting group for phenols, which is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions to reveal the free hydroxyl group. This feature would allow for the late-stage introduction of a phenolic moiety into a complex molecule, a common structural motif in many biologically active compounds.

Table 1: Potential Sequential Reactions of this compound

| Step | Reaction Type | Reagents and Conditions (Hypothetical) | Resulting Functional Group |

| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl linkage at C1 or C3 |

| 2 | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Arylamine at the remaining C-Br bond |

| 3 | Deprotection | Acidic conditions (e.g., HCl in THF/water) | Phenolic hydroxyl group at C2 |

Hypothetical Application in the Construction of Functionalized Aromatic Scaffolds

Based on the reactivity of similar polyhalogenated aromatic compounds, this compound could be a valuable precursor for constructing highly substituted and functionalized aromatic scaffolds. These scaffolds are central to the development of new pharmaceuticals and materials. The strategic placement of the bromo, fluoro, and protected hydroxyl groups allows for a high degree of synthetic flexibility.

For instance, one of the bromine atoms could undergo a metal-halogen exchange followed by reaction with an electrophile, while the other bromine atom could be utilized in a subsequent cross-coupling reaction. The fluorine atom would likely remain intact, imparting unique electronic properties to the final molecule, which can be beneficial for modulating biological activity or material properties.

Postulated Precursor for the Synthesis of Intermediates in Agrochemical Research

Fluorinated and halogenated aromatic compounds are prevalent in modern agrochemicals due to their enhanced metabolic stability and biological efficacy. While no specific agrochemicals derived from this compound are documented, its structure is analogous to intermediates used in the synthesis of some pesticides and herbicides.

The synthesis of such agrochemicals often involves the construction of a central aromatic core, which is subsequently elaborated with various functional groups. The title compound could serve as such a core, with the bromine atoms providing handles for the introduction of toxophoric or pharmacophoric groups.

Speculative Intermediate in the Development of Advanced Materials and Fluoropolymers

Fluorinated aromatic compounds are of significant interest in materials science for the development of advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and fluoropolymers. These materials often require building blocks with high thermal and chemical stability, which the fluorinated benzene (B151609) ring provides.

While there is no direct evidence of its use, this compound could potentially be used as a monomer or a cross-linking agent in the synthesis of specialty polymers. The bromine atoms could be converted to other functional groups suitable for polymerization, and the fluorine and MOM-protected hydroxyl group could be used to fine-tune the polymer's properties, such as its refractive index, dielectric constant, and thermal stability.

Theoretical Strategic Utilization in Total Synthesis of Natural Products and Designed Molecules

In the context of total synthesis, highly functionalized building blocks like this compound can significantly streamline a synthetic route. Its utility would lie in its ability to introduce a pre-functionalized aromatic ring into a complex natural product or a designed molecule with high efficiency.

The MOM-protected phenol (B47542) is a key feature, as many natural products contain a phenolic hydroxyl group. Protecting this group as a MOM ether allows for its preservation through various synthetic steps, to be unveiled at a later, more strategic point in the synthesis. The bromine and fluorine atoms provide further opportunities for diversification and the construction of complex carbon skeletons.

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Routes

Furthermore, the development of novel catalytic systems for the regioselective halogenation and oxygenation of fluorinated aromatics could provide more direct routes to this and similar compounds. Research into domino or tandem reactions, where multiple bond-forming events occur in a single pot, could also significantly shorten the synthetic sequence. nih.govresearchgate.net

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

| Late-Stage Functionalization | Fewer steps, improved overall yield | Regioselectivity control, functional group tolerance |

| Novel Catalytic Systems | Higher efficiency, milder reaction conditions | Catalyst cost and stability, substrate scope |

| Domino/Tandem Reactions | Increased atom economy, reduced waste | Complexity of reaction optimization, isolation of intermediates |

Exploration of Unprecedented Reactivity Patterns and Selectivity

The unique electronic environment created by the interplay of the electron-withdrawing fluoro and bromo groups and the electron-donating methoxymethoxy group could lead to unprecedented reactivity. Future studies will likely investigate the selective activation of the C-Br and C-F bonds. For instance, developing catalysts that can selectively activate one C-Br bond over the other, or even the C-F bond in the presence of the C-Br bonds, would open up new avenues for sequential cross-coupling reactions.

The potential for the methoxymethoxy group to act as a directing group in electrophilic aromatic substitution or metal-catalyzed C-H activation is another area ripe for exploration. Understanding and controlling these reactivity patterns will be crucial for unlocking the full synthetic potential of this molecule. nih.govrsc.org

Application in Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages in terms of safety, efficiency, and scalability for many chemical processes. nih.gov The application of these technologies to reactions involving 1,3-Dibromo-5-fluoro-2-(methoxymethoxy)benzene is a promising future research direction. Continuous flow processes could enable better control over reaction parameters, leading to higher yields and selectivities in, for example, lithiation and subsequent quenching reactions, which can be challenging in batch production. doaj.org

Furthermore, the enhanced heat and mass transfer in microreactors could allow for the use of more reactive or unstable intermediates, potentially opening up new reaction pathways that are not accessible under standard batch conditions. beilstein-journals.org The development of integrated flow systems for the multi-step synthesis and purification of derivatives of this compound is also a key area for future investigation. scispace.com

Catalytic Transformations of the Compound for Enhanced Sustainability

Developing sustainable synthetic methods is a paramount goal in modern chemistry. Future research on this compound will undoubtedly focus on the use of green catalysts and reaction conditions. This includes the use of earth-abundant and non-toxic metal catalysts (e.g., iron, copper) to replace precious metal catalysts (e.g., palladium) in cross-coupling reactions. doaj.org

Moreover, photocatalysis and electrochemistry represent promising sustainable alternatives for activating the C-Br and C-F bonds. nih.gov Research into C-H activation/functionalization reactions would also contribute to sustainability by avoiding the need for pre-functionalized starting materials, thereby improving atom economy. rsc.orgrsc.org

Table 2: Sustainable Catalytic Approaches

| Approach | Catalyst Type | Potential Reaction | Sustainability Benefit |

| Cross-Coupling | Iron, Copper | Suzuki, Sonogashira, Buchwald-Hartwig | Use of earth-abundant metals |

| Photocatalysis | Organic Dyes, Semiconductors | C-Br bond activation, C-C bond formation | Use of light as a renewable energy source |

| Electrochemistry | - | Reductive cleavage of C-Br bonds | Avoids the use of chemical oxidants/reductants |

| C-H Activation | Ruthenium, Rhodium | Direct arylation, alkylation | Improved atom economy |

Integration into Automated Synthesis Platforms

The increasing sophistication of automated synthesis platforms offers the potential to rapidly explore the chemical space around this compound. sigmaaldrich.commerckmillipore.com Integrating this building block into automated workflows would enable the high-throughput synthesis of libraries of derivatives for applications in drug discovery and materials science. protheragen.ainih.gov

Challenges in this area include the development of robust and general reaction protocols that are amenable to automation, as well as the integration of real-time reaction monitoring and purification technologies. The ability to use machine learning algorithms to predict optimal reaction conditions and guide the synthesis of molecules with desired properties will also be a key area of future research. chemistryworld.com

Discovery of Novel Applications Beyond Current Synthetic Utility

While currently viewed as a synthetic intermediate, the unique substitution pattern of this compound suggests that it or its derivatives could have novel applications in their own right. The presence of fluorine is known to enhance the metabolic stability and binding affinity of drug candidates, suggesting potential applications in medicinal chemistry. researchgate.net

In materials science, the incorporation of this unit into polymers or organic electronic materials could impart desirable properties such as flame retardancy, thermal stability, or specific optoelectronic characteristics. researchgate.netrsc.org Future research should focus on the synthesis and characterization of novel materials derived from this compound and the evaluation of their performance in various applications.

Q & A

Q. How is this compound used in studying fluorinated bioactive molecules?

- Case Study : As a precursor for fluorinated kinase inhibitors, its bromine sites enable late-stage functionalization via click chemistry (e.g., azide-alkyne cycloaddition) .

- Biological Assays : Radiolabeling (³H/¹⁴C) tracks uptake in cell lines (IC₅₀ determination via MTT assays) .

Q. What comparative studies highlight its uniqueness among halogenated aromatics?

- Analog Comparison :

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 1,3-Dibromo-5-fluoro-2-MMB | Dual Br/F + methoxymethoxy | Higher Suzuki coupling efficiency |

| 1-Bromo-4-chloro-2-fluorobenzene | Single halogen + no directing group | Limited functionalization sites |

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.